Butyl 4-[(2-ethylbutanoyl)amino]benzoate
Description
Butyl 4-[(2-ethylbutanoyl)amino]benzoate is a benzoate ester derivative featuring a butyl ester group and a 4-amino substituent acylated with a 2-ethylbutanoyl moiety. The amide group enhances hydrolytic stability compared to simple esters, while the branched 2-ethylbutanoyl chain may influence steric interactions and solubility.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4g/mol |
IUPAC Name |
butyl 4-(2-ethylbutanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-7-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19) |
InChI Key |
BUDPFDUTAGRFJI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Groups and Reactivity
- Butyl 4-[(2-ethylbutanoyl)amino]benzoate: Contains an amide (-NHCO-) and ester (-COO-) group. The amide group resists hydrolysis due to resonance stabilization, while the ester is susceptible to hydrolysis under acidic/basic conditions.
- Butyl benzoate: A simple ester lacking the amide substituent. Undergoes rapid hydrolysis to benzoic acid and butanol, especially under UV/TiO₂ photocatalysis .
- Sodium benzoate derivatives (e.g., bispyribac-sodium): Feature ionic carboxylates for enhanced water solubility, unlike the neutral ester in the target compound. Used as herbicides, highlighting the role of substituents in bioactivity .
Table 1: Functional Group Comparison
Photodegradation Pathways
Butyl benzoate degrades under UV/TiO₂ via two pathways: (1) hydroxyl radical attack forming butyl-(2E,4E)-7-oxohepta-2,4-dienoate, and (2) hydrolysis to mono-butyl phthalate and benzoic acid . In contrast, the amide group in this compound likely delays hydrolysis, favoring oxidation of the ethylbutanoyl side chain or aromatic ring substitution. Such differences underscore the role of substituents in directing degradation mechanisms.
Hydrogen Bonding and Physical Properties
The amide group in this compound enables strong hydrogen bonding (N-H···O and C=O···H interactions), promoting crystalline packing and higher melting points compared to esters like butyl benzoate, which rely on weaker dipole-dipole interactions.
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